2-(2,3-二氯苯氧基)乙腈

描述

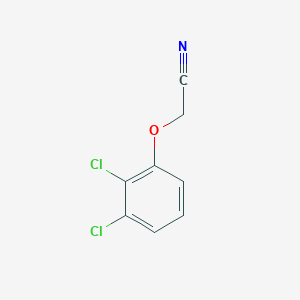

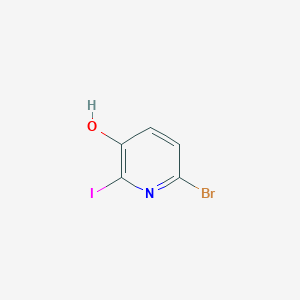

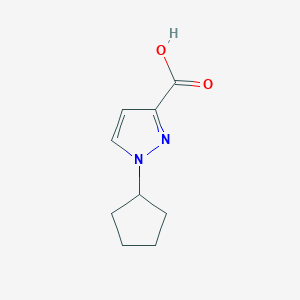

2-(2,3-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 39960-01-5. It has a molecular weight of 202.04 and is typically stored at room temperature . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of 2-(2,3-Dichlorophenoxy)acetonitrile and its derivatives involves the addition of aromatic amines . The target products were obtained in 58-72% yield . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Molecular Structure Analysis

The molecular formula of 2-(2,3-Dichlorophenoxy)acetonitrile is C8H5Cl2NO . The structure of the compound was confirmed through 1H and 13C NMR spectroscopy data .Physical And Chemical Properties Analysis

2-(2,3-Dichlorophenoxy)acetonitrile is a powder that is stored at room temperature . It has a molecular weight of 202.04 .科学研究应用

环境监测和修复

- 土壤和水中的检测和分析:已经开发出快速有效的方法来检测环境样品中的氯苯氧基除草剂,如 2,4-D。例如,使用 HPLC 和紫外检测的改进索氏提取器已被用于测定土壤样品中的 2,4-D,突出了其在环境监测和污染评估中的效用 (Kashyap 等人,2005)。此外,乙腈加压液体萃取 (PLE) 已用于回收皮革中的氯酚,展示了一种检测工业材料中杀生物剂的方法 (Favaro 等人,2008)。

化学合成和分析

- 生物活性化合物的合成:研究异吲哚啉酮衍生物的合成及其抗氧化活性的评估利用了 2-(2,3-二氯苯氧基)乙腈等化合物,说明了创造新的具有生物活性的分子的潜力 (Karami Hezarcheshmeh 和 Azizian,2021)。

- 除草剂和植物生长调节剂的应用:已经合成并评估了含有 (2,4-二氯苯氧基)乙酸根阴离子的新型离子液体作为除草剂和植物生长调节剂的潜力。这些化合物与传统除草剂和调节剂相比表现出更高的生物活性,证明了氯苯氧基衍生物在农业科学中的多功能性 (Pernak 等人,2013)。

光物理和电化学研究

- 光电化学性质:已经研究了氯酚在乙腈溶液中的光电化学还原,为基于光子和电力的脱氯绿色途径提供了见解。这项研究表明在环境修复和绿色化学方案开发中的应用 (Davies 等人,2002)。

作用机制

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are plant hormones that regulate various aspects of plant growth and development . Therefore, it is plausible that 2-(2,3-Dichlorophenoxy)acetonitrile may interact with similar targets.

Mode of Action

It is known that similar compounds, like 2,4-d, mimic natural auxins at the molecular level . They cause abnormal growth, senescence, and plant death . It is possible that 2-(2,3-Dichlorophenoxy)acetonitrile may have a similar mode of action.

Biochemical Pathways

Similar compounds like 2,4-d are known to affect various physiological processes, including cell elongation, cell division, and differentiation . Therefore, it is plausible that 2-(2,3-Dichlorophenoxy)acetonitrile may affect similar biochemical pathways.

Pharmacokinetics

Similar compounds like 2,4-d are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater . Therefore, it is plausible that 2-(2,3-Dichlorophenoxy)acetonitrile may have similar pharmacokinetic properties.

Result of Action

Similar compounds like 2,4-d are known to cause abnormal growth, senescence, and plant death . Therefore, it is plausible that 2-(2,3-Dichlorophenoxy)acetonitrile may have similar effects.

Action Environment

Similar compounds like 2,4-d are known to be non-persistent in soil but may persist in aquatic systems under certain conditions . Therefore, it is plausible that environmental factors may similarly influence the action of 2-(2,3-Dichlorophenoxy)acetonitrile.

未来方向

The future directions for 2-(2,3-Dichlorophenoxy)acetonitrile research could involve further exploration of its potential as an anti-inflammatory agent, given its ability to selectively inhibit the COX-2 enzyme . Further studies could also focus on the synthesis of new derivatives of 2-(2,3-Dichlorophenoxy)acetonitrile .

生化分析

Biochemical Properties

2-(2,3-Dichlorophenoxy)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as manganese peroxidase and lignin peroxidase, which are involved in oxidative reactions . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and stability of these enzymes.

Cellular Effects

2-(2,3-Dichlorophenoxy)acetonitrile affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of endogenous hormones and delay fruit senescence by modifying the expression of stress defense genes and proteins . This indicates its potential impact on cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-(2,3-Dichlorophenoxy)acetonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with the active site of enzymes, such as manganese peroxidase and lignin peroxidase, leading to the formation of stable enzyme-substrate complexes . This interaction can result in the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dichlorophenoxy)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, observed in in vitro and in vivo studies, indicate potential changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dichlorophenoxy)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing stress defense mechanisms and delaying senescence . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications.

Metabolic Pathways

2-(2,3-Dichlorophenoxy)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as manganese peroxidase and lignin peroxidase, which play a role in oxidative reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of 2-(2,3-Dichlorophenoxy)acetonitrile within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in different applications.

Subcellular Localization

The subcellular localization of 2-(2,3-Dichlorophenoxy)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s effectiveness in various biochemical pathways and cellular processes.

属性

IUPAC Name |

2-(2,3-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZBISRQJRUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294975 | |

| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39960-01-5 | |

| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39960-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)